molecular formula C15H15FN2O B4238749 N-(2-fluorophenyl)-N'-(2-phenylethyl)urea

N-(2-fluorophenyl)-N'-(2-phenylethyl)urea

Cat. No. B4238749
M. Wt: 258.29 g/mol
InChI Key: GQQSKDZOMKOMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(2-phenylethyl)urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. FEU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that N-(2-fluorophenyl)-N'-(2-phenylethyl)urea exerts its anti-tumor effects by inhibiting the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to have anti-viral effects against influenza virus and herpes simplex virus. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has not been extensively tested in animal models, and its efficacy and safety in vivo remain to be determined.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(2-phenylethyl)urea. One area of research could focus on elucidating its precise mechanism of action, which could provide insights into its anti-tumor and anti-inflammatory effects. Another area of research could focus on testing N-(2-fluorophenyl)-N'-(2-phenylethyl)urea in animal models to determine its efficacy and safety in vivo. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea could be further modified to improve its potency and selectivity towards cancer cells. Finally, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea could be tested in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been reported to have anti-viral effects against influenza virus and herpes simplex virus.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQSKDZOMKOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-phenylethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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